

A Comparative Guide to Clinical Trial Outcomes for Drug-Eluting Stents

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of various drug-eluting stents (DES), focusing on key safety and efficacy outcomes from pivotal clinical trials. The data presented is intended to support researchers, scientists, and drug development professionals in understanding the landscape of DES technology and its clinical implications.

Comparative Efficacy and Safety of Drug-Eluting Stents

The following tables summarize the clinical outcomes from major randomized controlled trials (RCTs) and post-market approval studies for different types of drug-eluting stents. The primary endpoints typically include Major Adverse Cardiac Events (MACE), a composite of cardiac death, myocardial infarction (MI), and target lesion revascularization (TLR); Target Lesion Failure (TLF), a composite of cardiac death, target vessel MI, and clinically indicated TLR; and Stent Thrombosis (ST).

Everolimus-Eluting Stents (EES) vs. Sirolimus-Eluting Stents (SES)

Everolimus and sirolimus are both mTOR inhibitors that have demonstrated efficacy in preventing in-stent restenosis. The following table compares the long-term clinical outcomes of EES and SES from the SORT OUT IV trial.

Clinical Outcome	Everolimus-Eluting Stent (EES)	Sirolimus-Eluting Stent (SES)	Hazard Ratio (95% CI)	p-value	Trial	Follow-up
MACE	14.0%	17.4%	0.80 (0.66 - 0.97)	0.02	SORT OUT IV[1]	5 Years
Definite Stent Thrombosis	0.4%	2.0%	0.18 (0.07 - 0.46)	<0.001	SORT OUT IV[1]	5 Years
Very Late Definite ST (>1 year)	0.2%	1.4%	0.16 (0.05 - 0.53)	<0.001	SORT OUT IV[1]	5 Years
Target Lesion Revascularization	4.3%	5.0%	-	0.34	RESET[2]	1 Year

Zotarolimus-Eluting Stents (ZES) vs. Everolimus-Eluting Stents (EES)

The RESOLUTE All Comers trial compared the performance of a zotarolimus-eluting stent with an everolimus-eluting stent in a broad patient population.

Clinical Outcome	Zotarolimus-Eluting Stent (ZES)	Everolimus-Eluting Stent (EES)	p-value	Trial	Follow-up
Target Lesion Failure (TLF)	17.0%	16.2%	0.61	RESOLUTE All Comers[3]	5 Years
Patient-Oriented Composite Endpoint	35.3%	32.0%	0.11	RESOLUTE All Comers[3]	5 Years
Definite/Probable Stent Thrombosis	2.8%	1.8%	0.12	RESOLUTE All Comers[3]	5 Years
Target Lesion Revascularization	3.9%	3.4%	0.50	RESOLUTE All Comers[4]	1 Year

Biodegradable Polymer DES vs. Permanent Polymer DES

The ISAR-TEST 4 trial investigated whether biodegradable polymer stents offer improved long-term outcomes compared to permanent polymer stents.

Clinical Outcome	Biodegradable Polymer DES	Permanent Polymer DES	Hazard Ratio (95% CI)	p-value	Trial	Follow-up
Primary Endpoint (MACE)	20.1%	20.9%	0.95 (0.80 - 1.13)	0.59	ISAR-TEST 4[5]	3 Years
Definite/Probable Stent Thromboses	1.2%	1.7%	0.71 (0.37 - 1.39)	0.32	ISAR-TEST 4[5]	3 Years

Paclitaxel-Eluting Stents (PES) vs. Other DES

The SYNTAX trial compared PCI with a first-generation paclitaxel-eluting stent to coronary artery bypass grafting (CABG) in patients with complex coronary artery disease. The data below is for the PCI arm.

Clinical Outcome	PCI with Paclitaxel-Eluting Stent	CABG	Hazard Ratio (95% CI)	p-value	Trial	Follow-up
MACCE (All Patients)	37.5%	24.2%	-	<0.001	SYNTAX[6]	5 Years
MACCE (Left Main Disease)	36.9%	31.0%	1.23 (0.95 - 1.59)	0.12	SYNTAX[5]	5 Years
Death/Stroke/MI (3-Vessel Disease)	22.0%	14.0%	-	<0.001	SYNTAX[6]	5 Years
Repeat Revascularization (Left Main Disease)	26.7%	15.5%	1.82 (1.28 - 2.57)	<0.01	SYNTAX[5]	5 Years
Stent Thrombosis (Staged PCI)	10.9%	-	-	0.005	SYNTAX[7]	5 Years

Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for the critical appraisal of clinical trial data. This section outlines the experimental protocols for the key trials cited in this guide.

SORT OUT IV (Scandinavian Organization for Randomized Trials with Clinical Outcome IV)

- Study Design: A prospective, multicenter, randomized, open-label, non-inferiority trial.

- Patient Population: Patients with coronary artery disease undergoing percutaneous coronary intervention. The trial had few exclusion criteria, enrolling a broad "all-comers" population.
- Inclusion Criteria: Patients aged >18 years with chronic stable angina or acute coronary syndromes.
- Exclusion Criteria: Patients with a life expectancy of less than 1 year.
- Intervention: Randomization to either an everolimus-eluting stent (Xience V) or a sirolimus-eluting stent (Cypher).
- Primary Endpoint: A composite of major adverse cardiac events (MACE), including cardiac death, myocardial infarction, and target vessel revascularization at 9 months.[\[1\]](#)
- Secondary Endpoints: The individual components of the primary endpoint and stent thrombosis.
- Statistical Analysis: The primary analysis was a non-inferiority comparison of the two stents for the primary endpoint. Time-to-event data were analyzed using Kaplan-Meier methods and Cox proportional hazards models.

RESOLUTE All Comers

- Study Design: A prospective, multicenter, randomized, two-arm, open-label, non-inferiority trial.[\[3\]](#)
- Patient Population: "All-comers" with stable coronary artery disease or acute coronary syndromes requiring revascularization.[\[4\]](#)
- Inclusion Criteria: Patients with at least one coronary lesion with >50% stenosis in a vessel of 2.25-4.0 mm in diameter.[\[8\]](#)
- Exclusion Criteria: Known intolerance to study medications, planned surgery within 6 months, or pregnancy.[\[4\]](#)
- Intervention: Randomization to either a zotarolimus-eluting stent (Resolute) or an everolimus-eluting stent (Xience V).[\[4\]](#)

- Primary Endpoint: Target lesion failure (TLF), a composite of cardiac death, target vessel myocardial infarction, or clinically indicated target lesion revascularization at 12 months.[4]
- Secondary Endpoints: The individual components of the primary endpoint, a patient-oriented composite endpoint (all-cause death, any myocardial infarction, any revascularization), and stent thrombosis.[3]
- Statistical Analysis: The primary analysis was a non-inferiority comparison. Time-to-event data were analyzed using the Kaplan-Meier method, and groups were compared with the log-rank test.

ISAR-TEST 4 (Intracoronary Stenting and Angiographic Results: Test Efficacy of 3 Limus-Eluting Stents 4)

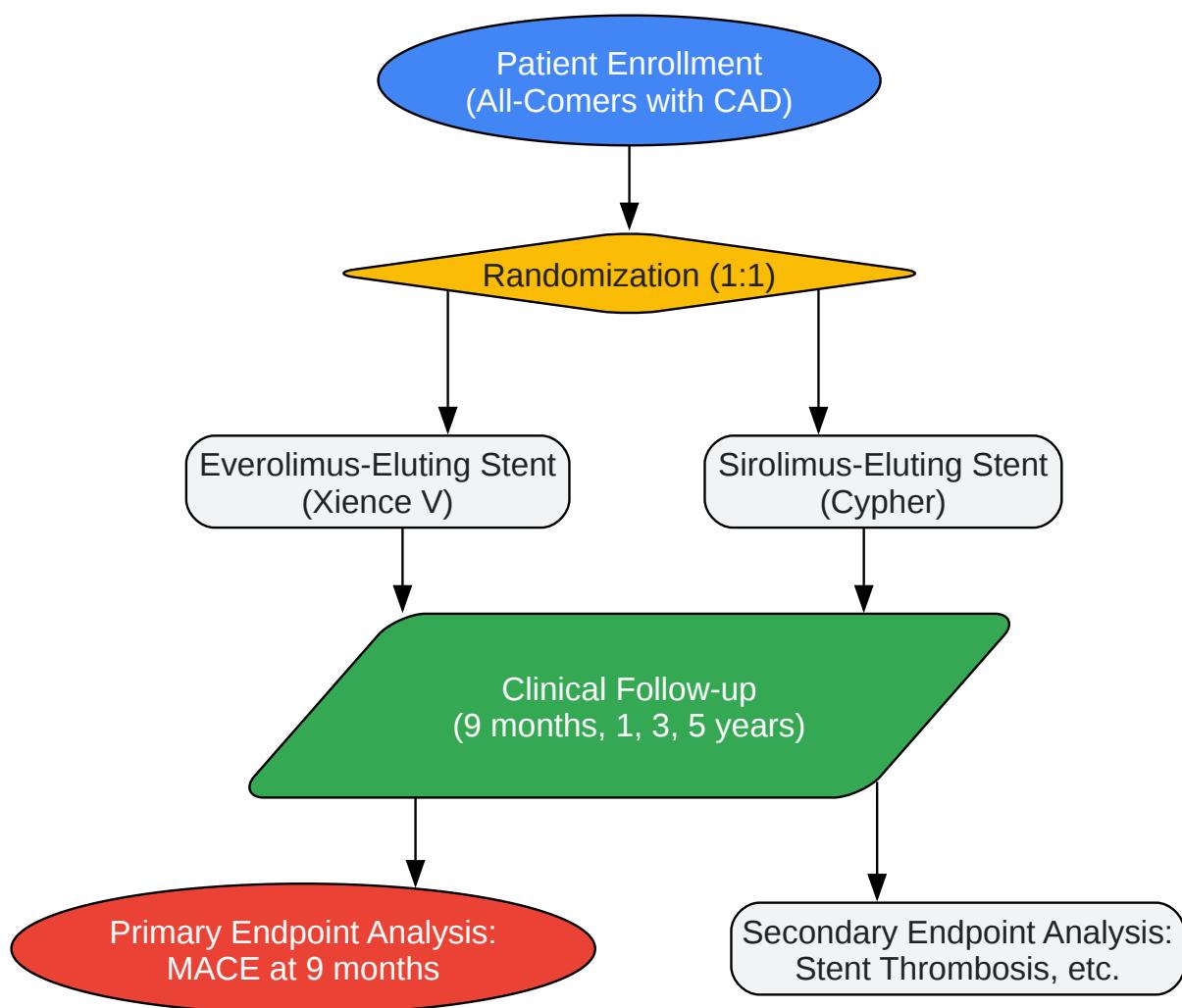
- Study Design: A prospective, randomized, open-label, active-controlled trial.[5]
- Patient Population: Patients with stable coronary disease or acute coronary syndromes undergoing DES implantation in de novo native-vessel coronary lesions.[5]
- Inclusion Criteria: Patients with ischemic symptoms or evidence of myocardial ischemia in the presence of $\geq 50\%$ de novo stenosis in native coronary vessels.
- Exclusion Criteria: Patients with a target lesion in the left main stem or in cardiogenic shock.
- Intervention: Patients were randomly assigned to treatment with a biodegradable polymer sirolimus-eluting stent or a permanent polymer DES (either sirolimus-eluting Cypher or everolimus-eluting Xience).[5]
- Primary Endpoint: A composite of cardiac death, myocardial infarction related to the target vessel, or target lesion revascularization at 1 year.[5]
- Secondary Endpoints: Individual components of the primary endpoint and stent thrombosis.
- Statistical Analysis: The study was designed to assess the non-inferiority of the biodegradable polymer DES compared with the permanent polymer DES.

SYNTAX (Synergy between PCI with Taxus and Cardiac Surgery)

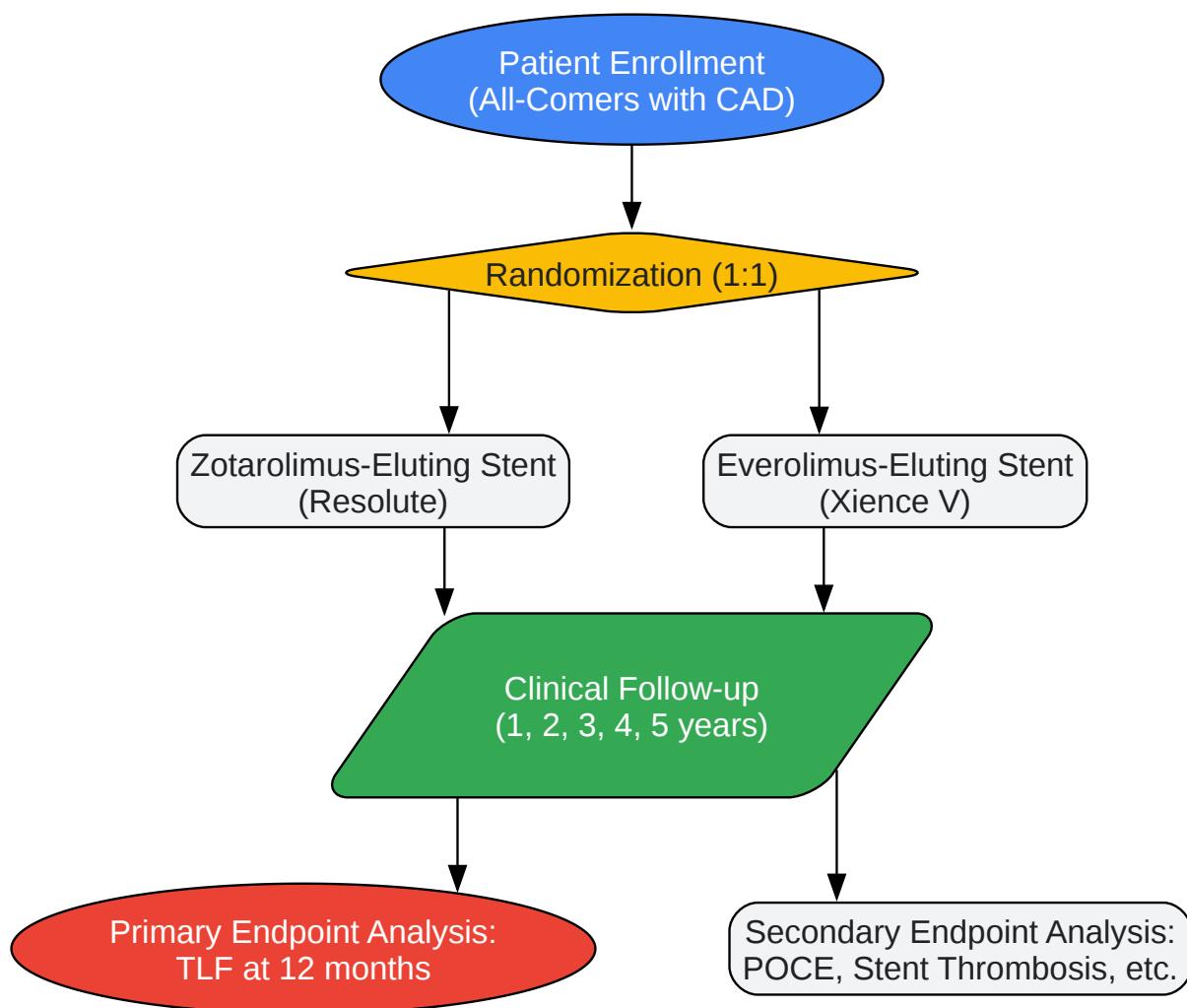
- Study Design: A prospective, multicenter, multinational, randomized, controlled "all-comers" trial.[9]
- Patient Population: Patients with de novo three-vessel disease (3VD) and/or left main coronary artery disease.[9]
- Inclusion Criteria: Patients with angina or asymptomatic myocardial ischemia deemed suitable for revascularization by either PCI or CABG.[10]
- Exclusion Criteria: Patients not considered suitable for both treatment options.
- Intervention: Randomization to either percutaneous coronary intervention (PCI) with the paclitaxel-eluting TAXUS Express stent or coronary artery bypass grafting (CABG).[5]
- Primary Endpoint: Major adverse cardiac and cerebrovascular events (MACCE), a composite of all-cause death, stroke, myocardial infarction, or repeat revascularization at 12 months.[10]
- Secondary Endpoints: The individual components of the primary endpoint.
- Statistical Analysis: The study used a non-inferiority design to compare PCI with CABG.

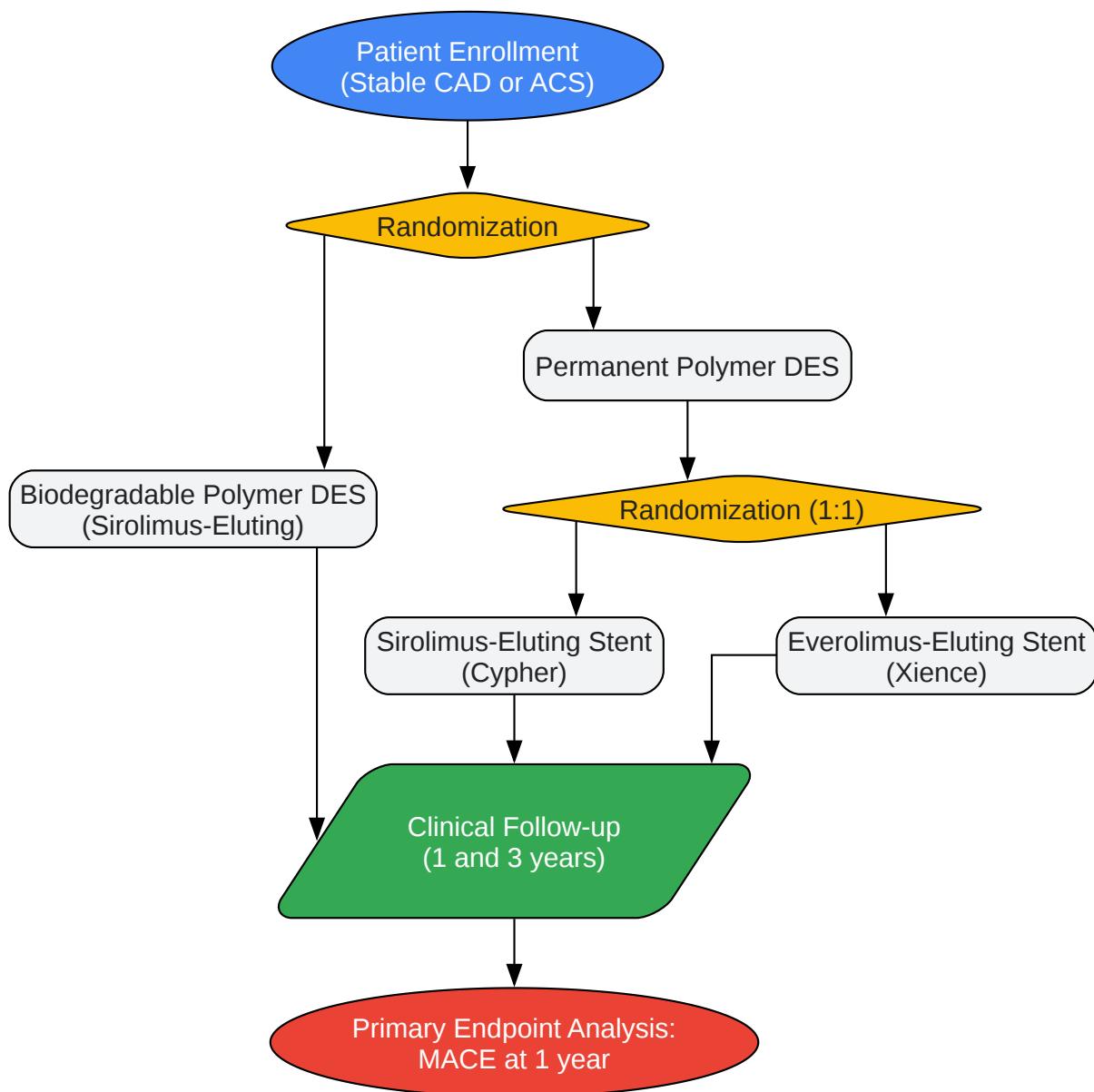
Visualizing Trial Workflows and Logical Relationships

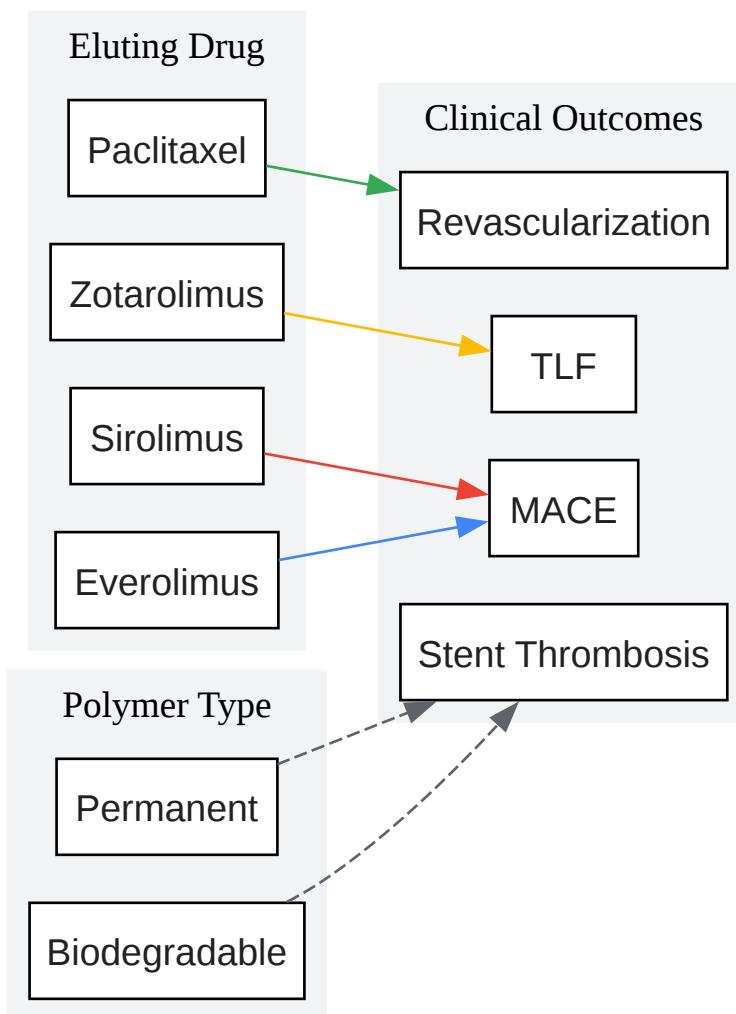
The following diagrams illustrate the experimental workflows of the key clinical trials discussed in this guide, providing a visual representation of the patient journey and key decision points.

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SORT OUT IV Trial Workflow







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